- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

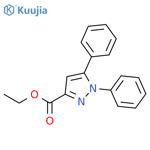

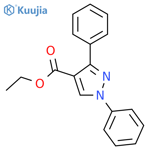

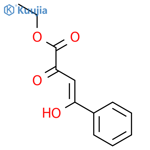

Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

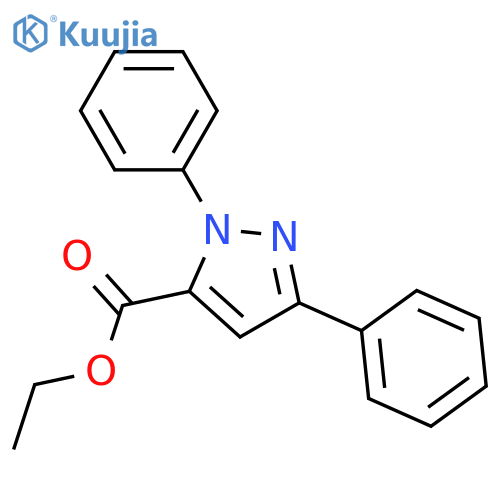

94209-24-2 structure

Nome del prodotto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Numero CAS:94209-24-2

MF:C18H16N2O2

MW:292.331844329834

MDL:MFCD03960606

CID:2131164

PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)

- CCG-305131

- BS-48113

- D85559

- HMS1407H21

- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester

- AKOS015969508

- BWTLOAULVWBENQ-UHFFFAOYSA-N

- Ethyl 1,3-diphenylpyrazole-5-carboxylate

- Z53848029

- Enamine_004751

- CS-0161857

- ethyl 2,5-diphenylpyrazole-3-carboxylate

- DB-370095

- 94209-24-2

- SCHEMBL16112468

-

- MDL: MFCD03960606

- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

- Chiave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N

- Sorrisi: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Proprietà calcolate

- Massa esatta: 292.121177757g/mol

- Massa monoisotopica: 292.121177757g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 22

- Conta legami ruotabili: 5

- Complessità: 362

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.1

- Superficie polare topologica: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K04958-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 5g |

$850 | 2024-06-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

$1435 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

¥11821.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-28 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-19 | |

| Chemenu | CM362790-250mg |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 250mg |

$191 | 2024-07-19 | |

| Chemenu | CM362790-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 5g |

$1361 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 1g |

3550.0CNY | 2021-07-17 | |

| Aaron | AR01JJA4-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$189.00 | 2025-02-11 | |

| 1PlusChem | 1P01JJ1S-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$439.00 | 2024-04-19 |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Ethanol ; 5 h, reflux

Riferimento

- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C

Riferimento

- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux

Riferimento

- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Methanol ; overnight, 65 °C

Riferimento

- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C

Riferimento

- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 1 h, rt

Riferimento

- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt

1.2 3 h, rt; 10 h, reflux

1.2 3 h, rt; 10 h, reflux

Riferimento

- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Riferimento

- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C

Riferimento

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

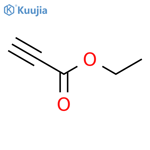

- ethyl propiolate

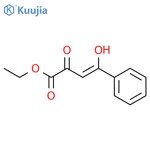

- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

- ethyl 2,4-dioxo-4-phenyl-butanoate

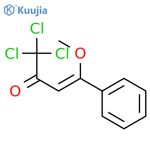

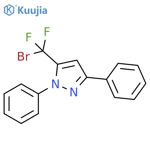

- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione

- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-

- N'-Phenylbenzohydrazonoyl chloride

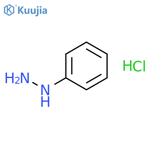

- Phenylhydrazine Hydrochloride (1:1)

- 2,5-diphenyl-2h-tetrazole

- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-

- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester

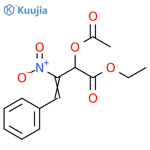

- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate

- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)

- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)

- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)

- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Letteratura correlata

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Prodotti correlati

- 2679933-68-5((3S,5S)-4-acetyl-5-ethylmorpholine-3-carboxylic acid)

- 2167349-39-3(tert-butyl 2-(azetidin-3-ylidene)acetate)

- 2138077-09-3(7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane)

- 2228380-87-6(1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylmethanol)

- 2138400-12-9(2-Oxabicyclo[2.1.1]hexane-4-methanol, 1-(1-piperidinylmethyl)-)

- 2648996-50-1(4-(isocyanatomethyl)-2-methyl-1-nitrobenzene)

- 2060005-44-7(5-amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one)

- 2138088-87-4(4-methyl-3-(1H-pyrrol-2-yl)cyclohexan-1-one)

- 2248342-98-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)

- 2137086-41-8(tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate)

Fornitori consigliati

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso